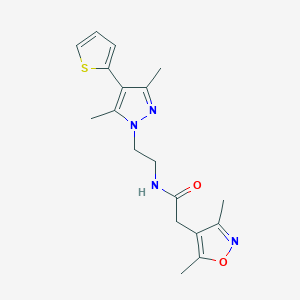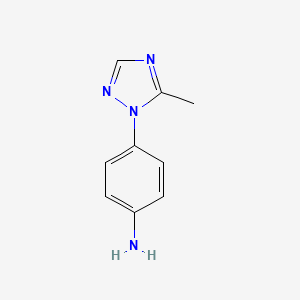
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
A study on 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, closely related to the compound of interest, revealed their potent histone deacetylase (HDAC) inhibitory properties. These compounds, particularly one derivative, demonstrated marked anti-HDAC and antiproliferative activity against prostate cancer cells, suggesting their potential as prostate cancer inhibitors. This finding indicates the compound's relevance in cancer research, especially for its therapeutic applications against prostate cancer Yi-Min Liu et al., 2015.
Neuropeptide Y Receptor Ligands
Research into 8-amino-5-nitro-6-phenoxyquinolines, structurally similar to the specified compound, aimed at developing non-peptidic ligands for the neuropeptide Y1 (NPY) receptor. Although the specific modifications explored in this study did not yield appreciable Y1 activity, the approach highlights the potential of such compounds in the development of new therapeutic agents targeting NPY receptors, which are implicated in various physiological and pathological processes G. Wielgosz-Collin et al., 2002.
Antibacterial Applications
A single pot synthesis led to the creation of a compound structurally related to the target molecule, which was evaluated for its antibacterial activity. The synthesized compound showed promising results against both gram-positive and gram-negative bacteria, suggesting its potential application in developing new antibacterial agents K. Sri et al., 2014.
Fluorescence Derivatization for HPLC
In analytical chemistry, derivatives of the compound have been utilized as highly sensitive fluorescence derivatization reagents for the detection of alcohols in high-performance liquid chromatography (HPLC). This application demonstrates the compound's utility in enhancing analytical methodologies for biological and chemical research Tomohiko Yoshida et al., 1992.
Future Directions
The future directions for the research on “2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” and similar compounds include the design of new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy to enhance life quality . This presents an opportunity for chemists to design new derivatives of these compounds .
Mechanism of Action
Target of Action
It is known that this compound was designed and synthesized as a potential anticancer agent . Therefore, it is likely that its targets are related to pathways involved in cancer cell proliferation and survival.
Mode of Action
It has been reported that this compound and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . This suggests that it may interact with its targets to inhibit cell growth and induce cell death in cancer cells.
Result of Action
The 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have shown a moderate degree of cytotoxicity against several human cancer cell lines . Some compounds in this series have displayed potent cell growth inhibitory activity with IC50 values below 20 μM . This suggests that the molecular and cellular effects of this compound’s action may include inhibition of cell growth and induction of cell death in cancer cells.
Biochemical Analysis
Biochemical Properties
It has been suggested that the compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-phenoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide within cells and tissues are not well-characterized. The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-23(17-29-20-9-3-1-4-10-20)24-19-13-14-22-18(16-19)8-7-15-25(22)30(27,28)21-11-5-2-6-12-21/h1-6,9-14,16H,7-8,15,17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBRXHCFYSMEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2542994.png)
![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2542999.png)
![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)
![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)
![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2543014.png)

![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

